2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
Description
2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an isopropoxy group at the 6-position and a pyrrolidine ring linked via a methylene bridge to the 3-position. The aldehyde functional group on the pyrrolidine ring enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of Schiff bases or coordination complexes. Its structural complexity and stereoelectronic properties have drawn interest in medicinal chemistry and materials science, though specific pharmacological or industrial applications remain understudied in publicly available literature.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(6-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)17-13-6-5-11(8-14-13)12-4-3-7-15(12)9-16/h5-6,8-10,12H,3-4,7H2,1-2H3 |
InChI Key |
ZJYXNVCGEZLZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2CCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyridine derivative with a pyrrolidine precursor under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The isopropoxy group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- Structural Differences :
- Substituent Variation : The pyridine ring’s 6-position substituent is azepan (a 7-membered ring) instead of isopropoxy.
- Ring Size : The nitrogen-containing ring is piperidine (6-membered) rather than pyrrolidine (5-membered).
- Aldehyde Position : Both compounds share the aldehyde group on the saturated ring.
- Piperidine’s larger ring size could enhance conformational flexibility, altering binding affinities in coordination chemistry applications.
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate
- Structural Differences :
- Substituents : The pyridine ring has methoxy (2-position) and pyrrolidinyl (6-position) groups.
- Functional Group : An acrylate ester replaces the aldehyde, introducing electrophilic α,β-unsaturated carbonyl reactivity.
- Functional Implications :
Pyrrolidine-1-carbaldehyde
- Simpler Homolog : This compound lacks the pyridine moiety entirely, retaining only the pyrrolidine-aldehyde subunit.
- Functional Implications: Reduced aromaticity and conjugation diminish stability but simplify synthetic utility in aldehyde-mediated reactions (e.g., imine formation) .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Pyridine Substituent (6-position) | Nitrogen Ring | Key Functional Group | Reactivity Profile |
|---|---|---|---|---|
| 2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde | Isopropoxy | Pyrrolidine | Aldehyde | Nucleophilic addition, coordination |
| 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde | Azepan | Piperidine | Aldehyde | Sterically hindered coordination |
| (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate | Methoxy + pyrrolidinyl | N/A | Acrylate ester | Michael addition, polymerization |
| Pyrrolidine-1-carbaldehyde | N/A | Pyrrolidine | Aldehyde | Imine formation, nucleophilic coupling |
Biological Activity
The compound 2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde (CID 102539409) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 234.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | Not available |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential use in treating infections.
- Anti-inflammatory Effects : The compound has been indicated to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity : In vitro studies demonstrate that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology.
The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in inflammatory and cellular growth pathways.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various pyrrolidine derivatives included this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Table 2: Summary of Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
